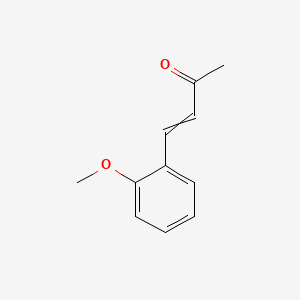
2-methoxybenzalacetone
Vue d'ensemble
Description
2-methoxybenzalacetone is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.2118 g/mol . . It is a member of the enone family, which are compounds containing a conjugated system of a carbonyl group and a double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxybenzalacetone can be achieved through various synthetic routes. One common method involves the condensation of 2-methoxybenzaldehyde with methyl vinyl ketone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound typically involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxybenzalacetone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
2-methoxybenzalacetone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-methoxybenzalacetone involves its interaction with specific molecular targets and pathways. The enone group is highly reactive and can form covalent bonds with nucleophiles, such as proteins and enzymes. This reactivity underlies its biological activities and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-: This compound has a similar structure but with an additional hydroxyl group on the phenyl ring.
Methyl vinyl ketone: A simpler enone with the formula CH3C(O)CH=CH2, used as an intermediate in organic synthesis.
Uniqueness
2-methoxybenzalacetone is unique due to the presence of the methoxy group on the phenyl ring, which influences its reactivity and biological properties. This structural feature distinguishes it from other enones and contributes to its specific applications in research and industry .
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
4-(2-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O2/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-8H,1-2H3 |
Clé InChI |
BTSZEPMWUWYLCP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CC1=CC=CC=C1OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













